molecular formula C11H19NO3 B13883106 Ethyl 2-(cyclohexanecarbonylamino)acetate CAS No. 7473-89-4

Ethyl 2-(cyclohexanecarbonylamino)acetate

Cat. No.: B13883106
CAS No.: 7473-89-4
M. Wt: 213.27 g/mol
InChI Key: YFYAMUVKQYMPSM-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclohexanecarbonylamino)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a cyclohexane ring bonded to an amino group, which is further connected to an ethyl ester group.

Preparation Methods

The synthesis of Ethyl 2-(cyclohexanecarbonylamino)acetate typically involves the reaction of cyclohexanecarbonyl chloride with ethyl glycinate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclohexanecarbonylamino)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The cyclohexane ring provides structural stability, while the amino group can form hydrogen bonds with biological molecules, influencing their activity .

Comparison with Similar Compounds

Ethyl 2-(cyclohexanecarbonylamino)acetate can be compared with other esters such as ethyl acetate and methyl butyrate. Unlike these simpler esters, this compound has a more complex structure, which imparts unique chemical and biological properties . Similar compounds include:

Properties

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-15-10(13)8-12-11(14)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYAMUVKQYMPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60322639
Record name ST089299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60322639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7473-89-4
Record name NSC401719
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST089299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60322639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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